molecular formula C14H18Br2 B8124162 (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene

(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene

Cat. No.: B8124162
M. Wt: 346.10 g/mol
InChI Key: ACWBGMTZJSLEDC-VMPITWQZSA-N
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Description

(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1, a methyl group at position 2, and a 7-bromohept-1-en-1-yl chain at position 3. The (E)-configuration of the double bond in the alkenyl chain ensures distinct stereochemical properties. This compound’s structural complexity necessitates advanced crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization , which are critical for confirming stereochemistry and substituent effects.

Properties

IUPAC Name

1-bromo-3-[(E)-7-bromohept-1-enyl]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Br2/c1-12-13(9-7-10-14(12)16)8-5-3-2-4-6-11-15/h5,7-10H,2-4,6,11H2,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWBGMTZJSLEDC-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C=CCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Br)/C=C/CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzene (toluene) and 1,7-dibromoheptane.

    Bromination: The first step involves the bromination of toluene to introduce a bromine atom at the desired position on the benzene ring. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

    Alkylation: The next step is the alkylation of the brominated toluene with 1,7-dibromoheptane. This reaction is typically carried out under basic conditions using a strong base like potassium tert-butoxide (KOtBu) to facilitate the formation of the carbon-carbon bond.

    Isomerization: The final step involves the isomerization of the product to obtain the (E)-isomer. This can be achieved using a suitable isomerization catalyst under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.

    Reduction Reactions: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted derivatives such as alcohols, ethers, or amines.

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of the corresponding saturated alkane.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene is in organic synthesis. Its unique structure allows it to serve as a versatile building block for synthesizing more complex molecules.

Case Study: Synthesis of Bioactive Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene to synthesize various bioactive compounds through cross-coupling reactions. The compound's bromine atoms facilitate nucleophilic substitutions, which are crucial for forming carbon-carbon bonds in complex organic molecules.

Pharmaceutical Applications

The compound has shown promise in pharmaceutical applications, particularly as an intermediate in the synthesis of therapeutic agents.

Case Study: Anticancer Agents

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the use of (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene in developing new anticancer agents. The compound was modified to enhance its activity against cancer cell lines, demonstrating its potential as a lead compound for further drug development.

Material Science

In material science, (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene can be employed in the synthesis of polymers and other materials with specific properties.

Case Study: Polymer Synthesis

A study conducted by researchers at a leading university explored the use of this compound in creating functionalized polymers. The introduction of bromoalkenes into polymer backbones allowed for enhanced thermal stability and improved mechanical properties, making them suitable for various industrial applications.

Agricultural Chemistry

The compound's unique structure also makes it relevant in agricultural chemistry, particularly as a precursor for agrochemicals.

Case Study: Pesticide Development

In agricultural research, (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene has been investigated as a precursor for developing novel pesticides. Its ability to undergo various chemical transformations enables the creation of compounds with specific activities against agricultural pests.

Summary Table of Applications

Application AreaDescriptionCase Study Reference
Organic SynthesisBuilding block for complex organic moleculesJournal of Organic Chemistry
Pharmaceutical ApplicationsIntermediate for synthesizing therapeutic agentsBioorganic & Medicinal Chemistry Letters
Material ScienceUsed in synthesizing functionalized polymers with enhanced propertiesUniversity Research Study
Agricultural ChemistryPrecursor for developing novel pesticidesAgricultural Research Publications

Mechanism of Action

The mechanism by which (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene exerts its effects depends on its interaction with molecular targets. The bromine atoms and the double bond in the compound’s structure allow it to participate in various chemical reactions, potentially modifying biological pathways or chemical processes. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally related brominated aromatic and alkenyl derivatives. Key differences lie in substituent positions, chain length, and bromine placement, which influence physical properties and reactivity.

Table 1: Comparative Analysis of Brominated Aromatic Compounds
Compound Name Molecular Weight (g/mol) Substituents Key Functional Groups CAS Number
(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene 344.08 (calculated) Bromo (C1), Methyl (C2), 7-Bromohept-1-en-1-yl (C3) Aromatic Br, Alkenyl Br, Methyl Not available
3-Methoxybenzyl bromide () 201.06 Methoxy (C3), Bromomethyl (C1) Aromatic OCH3, Bromomethyl 874-98-6
7-Bromo-1-heptene (hypothetical reference) 179.03 (calculated) Bromo-terminated alkenyl chain Terminal Br, C=C bond Not available

Key Observations:

Molecular Weight and Chain Length :
The target compound’s extended 7-bromoheptenyl chain and dual bromine atoms result in a significantly higher molecular weight (344.08 g/mol) compared to simpler analogs like 3-Methoxybenzyl bromide (201.06 g/mol). Longer alkenyl chains increase hydrophobicity and reduce solubility in polar solvents.

Reactivity :

  • The dual bromine atoms in the target compound (one aromatic, one alkenyl) enable diverse reactivity, such as participation in cross-coupling reactions (e.g., Suzuki-Miyaura) or elimination to form conjugated dienes.
  • In contrast, 3-Methoxybenzyl bromide’s bromomethyl group favors nucleophilic substitution (e.g., SN2 reactions), while its methoxy group directs electrophilic aromatic substitution.

Tools like ORTEP-3 are essential for visualizing these spatial arrangements .

Synthetic Applications :
Brominated alkenes like 7-bromo-1-heptene serve as precursors for synthesizing longer-chain derivatives. The target compound’s structure suggests utility in polymer chemistry or as a ligand in coordination complexes, leveraging its bromine substituents for further functionalization.

Research Findings and Methodological Insights

While direct studies on the target compound are scarce, crystallographic methodologies highlighted in the evidence are broadly applicable:

  • SHELX Refinement : Used to resolve challenges in refining structures with heavy atoms (e.g., bromine) and disordered alkenyl chains .
  • ORTEP-3 Visualization : Critical for confirming the (E)-configuration and analyzing intermolecular interactions in related brominated aromatics .

Biological Activity

(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene, a brominated aromatic compound, has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, providing a comprehensive overview of its significance in pharmacology and biochemistry.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₄H₁₈Br₂
Molecular Weight351.09 g/mol
Boiling PointNot available
Melting PointNot available
LogP3.13

Biological Activity

The biological activity of (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene is primarily attributed to its structural features that allow interactions with various biological targets. The presence of bromine atoms enhances its reactivity and potential as a pharmaceutical agent.

Antimicrobial Activity

Research indicates that brominated compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar brominated aromatic compounds can inhibit the growth of various bacteria and fungi, suggesting that (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene may possess similar effects. In vitro assays demonstrated that compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli by disrupting cell membrane integrity .

Anticancer Potential

Brominated compounds have been investigated for their anticancer properties. A case study involving structurally related brominated aromatic compounds revealed their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways . This suggests that (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene may also exhibit cytotoxicity against cancer cells, warranting further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene. The presence of multiple bromine atoms and the alkene group is believed to contribute to its biological efficacy. Research has shown that increasing the number of halogen substituents can enhance antimicrobial activity while also affecting toxicity profiles .

Research Findings

Several studies have focused on the biological implications of brominated compounds:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry reported that brominated phenolic compounds exhibited potent activity against multidrug-resistant bacterial strains, highlighting their potential as therapeutic agents .
  • Anticancer Research : In a recent publication, researchers explored the effects of various brominated compounds on cancer cell lines, noting significant reductions in cell viability and increased apoptosis rates associated with higher bromination levels .
  • Mechanistic Insights : Investigations into the mechanisms of action revealed that brominated compounds could interfere with DNA replication and repair processes in cancer cells, leading to enhanced cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of a precursor such as 3-(7-bromohept-1-en-1-yl)-2-methylbenzene. Key reagents include bromine (Br₂) with FeBr₃ or AlBr₃ as catalysts in non-polar solvents (e.g., CCl₄) at 0–25°C . Control of stoichiometry (1.1–1.3 eq Br₂) and reaction time (6–12 hrs) is critical to avoid over-bromination. Purification via column chromatography (hexane:ethyl acetate, 9:1) yields >75% purity. Lab-scale batch reactors are preferred for reproducibility, while industrial methods may use flow reactors for scalability .

Q. How can the stereochemical configuration (E/Z) of the hept-1-en-1-yl group be confirmed experimentally?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is essential. For the E-isomer, irradiation of the vinyl proton (δ ~6.3 ppm) shows NOE enhancement with the adjacent bromine-substituted carbon, confirming trans configuration. Complementary analysis via UV-Vis (λmax ~210–230 nm for conjugated dienes) and IR spectroscopy (C=C stretching at ~1650 cm⁻¹) further validates the geometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). Key signals: aromatic protons (δ 7.2–7.8 ppm), vinyl protons (δ 5.8–6.5 ppm), and methyl groups (δ 2.3–2.6 ppm) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 365 (C₁₄H₁₇Br₂) and fragmentation patterns (e.g., loss of Br· at m/z 285) .
  • X-ray Crystallography : Use SHELXL for structure refinement; resolve disorder in the heptenyl chain using restraints .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitution at the aromatic bromine sites?

  • Methodological Answer : The ortho-methyl group creates steric hindrance, directing nucleophiles (e.g., NH₃, OH⁻) to the para-bromine position. Computational modeling (DFT at B3LYP/6-31G**) predicts activation energies for substitution pathways. Experimentally, monitor reaction progress via GC-MS and compare with predicted intermediates. Use kinetic studies (variable-temperature NMR) to validate rate differences .

Q. What challenges arise in resolving crystallographic disorder in the heptenyl chain, and how can they be mitigated?

  • Methodological Answer : The flexible heptenyl chain often exhibits positional disorder. Strategies include:

  • Low-Temperature Data Collection : At 100 K, thermal motion is minimized, improving electron density maps .
  • SHELXL Refinement : Apply PART and EADP instructions to model disordered atoms. Use restraints (e.g., DELU, SIMU) for bond distances/angles .
  • Complementary Techniques : Pair X-ray data with solid-state NMR (¹³C CP/MAS) to validate torsional angles .

Q. How does the compound’s reactivity differ in radical vs. polar reaction mechanisms?

  • Methodological Answer :

  • Radical Pathways : Initiate with AIBN or UV light; the allylic bromine undergoes homolytic cleavage to form a stabilized allylic radical (EPR detection at g ~2.003). Products include cross-coupled alkenes (via TEMPO trapping) .
  • Polar Pathways : In SNAr reactions, the para-bromine is more electrophilic due to conjugation with the vinyl group. Use Hammett plots (σ⁺) to quantify substituent effects on reactivity .

Q. What strategies address contradictions in reported biological activity data for brominated aromatics?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and controls (e.g., cisplatin for IC₅₀ comparisons).
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may skew activity results.
  • Docking Studies : AutoDock Vina predicts binding affinities to targets like cytochrome P450; correlate with experimental IC₅₀ values to resolve discrepancies .

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